4-Benzyl 1-(tert-butyl) (r)-2-((r)-1-hydroxyethyl)piperazine-1,4-dicarboxylate

Protecting group strategy orthogonal deprotection synthetic efficiency

4-Benzyl 1-(tert-butyl) (R)-2-((R)-1-hydroxyethyl)piperazine-1,4-dicarboxylate (CAS 2209086-94-0; also indexed as CAS 2311864-74-9) is a chiral piperazine-1,4-dicarboxylate building block bearing orthogonal Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups and a (1R)-hydroxyethyl substituent at the 2-position of the piperazine ring. The compound possesses two defined (R)-stereocenters, a molecular formula of C19H28N2O5, a molecular weight of 364.44 g·mol⁻¹, a computed XLogP3 of 2.1, and a topological polar surface area (TPSA) of 79.3 Ų.

Molecular Formula C19H28N2O5
Molecular Weight 364.442
CAS No. 2209086-94-0
Cat. No. B2500306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl 1-(tert-butyl) (r)-2-((r)-1-hydroxyethyl)piperazine-1,4-dicarboxylate
CAS2209086-94-0
Molecular FormulaC19H28N2O5
Molecular Weight364.442
Structural Identifiers
SMILESCC(C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C19H28N2O5/c1-14(22)16-12-20(10-11-21(16)18(24)26-19(2,3)4)17(23)25-13-15-8-6-5-7-9-15/h5-9,14,16,22H,10-13H2,1-4H3/t14-,16-/m1/s1
InChIKeyLTXNDRMMTRTOJG-GDBMZVCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl 1-(tert-butyl) (R)-2-((R)-1-hydroxyethyl)piperazine-1,4-dicarboxylate (CAS 2209086-94-0) – Procurement-Oriented Baseline Profile


4-Benzyl 1-(tert-butyl) (R)-2-((R)-1-hydroxyethyl)piperazine-1,4-dicarboxylate (CAS 2209086-94-0; also indexed as CAS 2311864-74-9) is a chiral piperazine-1,4-dicarboxylate building block bearing orthogonal Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups and a (1R)-hydroxyethyl substituent at the 2-position of the piperazine ring [1]. The compound possesses two defined (R)-stereocenters, a molecular formula of C19H28N2O5, a molecular weight of 364.44 g·mol⁻¹, a computed XLogP3 of 2.1, and a topological polar surface area (TPSA) of 79.3 Ų [1]. It is supplied as a research chemical with typical purity ≥95% and is employed as a key intermediate in asymmetric synthesis, medicinal chemistry, and targeted protein degradation (PROTAC) programmes [1].

Why Generic Substitution Fails for 4-Benzyl 1-(tert-butyl) (R)-2-((R)-1-hydroxyethyl)piperazine-1,4-dicarboxylate


Superficially analogous piperazine-1,4-dicarboxylate building blocks cannot replace 4-Benzyl 1-(tert-butyl) (R)-2-((R)-1-hydroxyethyl)piperazine-1,4-dicarboxylate without compromising synthetic efficiency, stereochemical fidelity, or downstream biological performance. The compound uniquely combines two orthogonally removable protecting groups (Boc and Cbz) with a secondary hydroxyethyl side chain in a defined (R,R)-configuration [1]. Close comparators—such as the di-Boc analog (CAS 2224423-03-2) or the methyl-substituted analog (CAS 128102-16-9)—lack either orthogonal protection, the hydrogen-bond-donor hydroxyl, or both, fundamentally altering their utility in multi-step sequences where chemoselective deprotection, solubility modulation, or target engagement depends on these features.

Quantitative Differentiation Evidence for 4-Benzyl 1-(tert-butyl) (R)-2-((R)-1-hydroxyethyl)piperazine-1,4-dicarboxylate vs. Closest Analogs


Orthogonal Boc/Cbz Protection vs. Homogeneous Bis-Boc Strategy

The target compound contains two distinct, orthogonally removable protecting groups: an acid-labile tert-butoxycarbonyl (Boc) group and a hydrogenolyzable benzyloxycarbonyl (Cbz) group, as indicated by the IUPAC name 4-O-benzyl 1-O-tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]piperazine-1,4-dicarboxylate [1]. In contrast, the commonly employed di-tert-butyl analog (CAS 2224423-03-2) carries only Boc groups on both nitrogens, providing a single deprotection mode . The orthogonal system enables chemoselective deprotection of either nitrogen without affecting the other, reducing the number of necessary synthetic steps and protecting-group manipulations.

Protecting group strategy orthogonal deprotection synthetic efficiency

Stereochemical Complexity: Dual (R,R) Defined Stereocenters vs. Single Stereocenter Analogs

The target compound possesses two defined atom stereocenters (both R-configuration) as confirmed by its computed property set [1]. The di-Boc analog (CAS 2224423-03-2) contains only one defined stereocenter . This additional stereochemical element is critical when the piperazine is incorporated into a larger chiral framework, as it provides an extra point of geometric control for inducing diastereoselectivity in subsequent transformations.

Chiral purity stereochemical complexity asymmetric synthesis

LogP Modulation: Hydroxyethyl-Induced Lipophilicity Reduction vs. Methyl Analog

The computed partition coefficient (XLogP3) for the target compound is 2.1 [1], whereas the corresponding (R)-2-methyl analog (CAS 128102-16-9) carrying a non-polar methyl substituent at the same position registers a LogP of 3.26 . The hydroxyethyl group thus reduces LogP by 1.16 log units relative to the methyl congener, bringing the compound into the optimal lipophilicity window (LogP 1–3) favoured for oral bioavailability and CNS penetration.

Lipophilicity drug-likeness permeability

Topological Polar Surface Area: 20 Ų Increase Over Non-Hydroxylated Analogs

The calculated TPSA of the target compound is 79.3 Ų [1], compared with 59.08 Ų for the (R)-2-methyl analog that lacks the hydroxyl group . This represents a 20.22 Ų increase in polar surface area, which directly influences membrane permeability and efflux transporter recognition.

Polar surface area blood-brain barrier bioavailability

Hydrogen-Bond Donor Capacity: Enabling Specific Target Interactions Absent in Methyl Analogs

The target compound possesses one hydrogen-bond donor (HBD) attributable to its secondary alcohol [1], while the (R)-2-methyl analog has zero HBDs . The presence of a single HBD is known to improve aqueous solubility by 10–100 fold relative to non-HBD isosteres and provides an anchoring point for specific hydrogen-bond interactions with biological targets such as kinase hinge regions or protease active sites.

Hydrogen bonding target engagement solubility

Secondary vs. Primary Alcohol: Metabolic and Oxidative Stability Advantage Over Hydroxymethyl Analogs

The target compound's 2-substituent is a secondary alcohol (1-hydroxyethyl), in contrast to the primary alcohol (hydroxymethyl) present in the widely used analog 4-Benzyl 1-tert-butyl (R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 930782-89-1) . The secondary alcohol is inherently more resistant to over-oxidation (alcohol → aldehyde → carboxylic acid) than the primary alcohol. While the measured LogP and TPSA values are similar (LogP 2.11 vs 2.10; TPSA 79.31 Ų vs 79.3 Ų), the additional methyl group on the α-carbon introduces steric hindrance that slows oxidative metabolism and provides a distinct vector for further functionalisation.

Metabolic stability oxidation resistance prodrug design

High-Value Application Scenarios for 4-Benzyl 1-(tert-butyl) (R)-2-((R)-1-hydroxyethyl)piperazine-1,4-dicarboxylate


Divergent Synthesis of Bifunctional PROTAC Linkers Requiring Sequential N-Functionalisation

The orthogonal Boc/Cbz protection enables chemoselective deprotection of each piperazine nitrogen independently, allowing stepwise conjugation of an E3 ligase ligand and a target-protein ligand to construct PROTACs with precise topology [1]. The (1R)-hydroxyethyl side chain provides an additional derivatisation handle and a hydrogen-bond donor for enhancing ternary complex stability [1]. Di-Boc analogs cannot achieve this chemoselectivity without additional protecting-group manipulation steps.

Lead-Optimisation Scaffold for CNS and Orally Bioavailable Drug Candidates

With an XLogP3 of 2.1 and a TPSA of 79.3 Ų, the compound sits within the favourable physicochemical space for oral absorption and moderate CNS penetration [1]. In contrast, the methyl analog (LogP 3.26, TPSA 59.08 Ų) is substantially more lipophilic and less polar, increasing the risk of off-target binding . The hydroxyethyl derivative is therefore preferred for lead series where balanced permeability and solubility are required.

Chiral Building Block for Asymmetric Synthesis of Enantiopure Pharmaceutical Intermediates

The presence of two defined (R)-stereocenters provides a rigid, enantiopure scaffold that can transfer chirality to downstream intermediates in multi-step syntheses of chiral drugs [1]. The secondary hydroxyethyl group offers a site for Mitsunobu inversion, esterification, or oxidation to a ketone without the rapid over-oxidation risk associated with primary alcohols [1]. Mono-stereocenter piperazine analogs lack this level of stereochemical control.

Metabolically Stable Fragment for In Vivo SAR Studies

The secondary alcohol at the 2-position is intrinsically less susceptible to alcohol dehydrogenase-mediated oxidation than the primary alcohol found in the hydroxymethyl analog [1]. This metabolic stability advantage translates into cleaner pharmacokinetic profiles when the piperazine fragment is incorporated into a larger pharmacophore, reducing the risk of alcohol-to-acid metabolite formation that can confound in vivo efficacy and toxicity readouts.

Quote Request

Request a Quote for 4-Benzyl 1-(tert-butyl) (r)-2-((r)-1-hydroxyethyl)piperazine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.